1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride

Salt selection Aqueous solubility Formulation development

Researchers requiring reproducible screening data face DMSO precipitation artifacts when free-base triazole-piperazines are used in aqueous buffer assays. The trihydrochloride hydrate salt form (CAS 915922-87-1) eliminates this problem through 2- to 10-fold enhanced aqueous solubility, ensuring uniform compound delivery across 384/1536-well plates. • Solubility Advantage: Trihydrochloride hydrate salt prevents DMSO precipitation at 10-100 µM screening concentrations. • H-Bond Topology: 1,2,4-triazole regioisomer (6 H-bond acceptors, tPSA 45.98 Ų) optimized for CYP450 heme-coordination and kinase hinge-binding. • Achiral & GLP-Ready: Eliminates enantiomeric impurity monitoring; AldrichCPR-certified with lot-specific NMR/HPLC/GC QC at ≥95% purity. • Strigolactone Biosynthesis: Ethyl linker (3 rotatable bonds) enables MAX1 P450 active site accommodation inaccessible to methylene-linked analogs.

Molecular Formula C8H18Cl3N5
Molecular Weight 290.6 g/mol
Cat. No. B13629850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride
Molecular FormulaC8H18Cl3N5
Molecular Weight290.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCN2C=NC=N2.Cl.Cl.Cl
InChIInChI=1S/C8H15N5.3ClH/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;;/h7-9H,1-6H2;3*1H
InChIKeyXCTKNASDXXQWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride Procurement: Screening Compound Identity and Core Specifications


1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride (CAS 915922-87-1) is an achiral small-molecule scaffold supplied as a trihydrochloride hydrate salt with a molecular weight of 308.64 g/mol . The compound integrates a piperazine ring with a 1,2,4-triazole moiety via an ethyl linker, placing it within a class of heterocyclic building blocks and screening compounds commonly utilized in medicinal chemistry and agrochemical discovery programs . It is primarily sourced through the ChemBridge screening library and distributed under the AldrichCPR program as catalog number CBR01078 .

Trihydrochloride salt enables aqueous solubility in screening assays
Achiral scaffold eliminates chiral resolution steps
AldrichCPR certified with lot-specific QC documentation

Why 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride Cannot Be Swapped for Generic Analogs


Within triazole-piperazine screening libraries, minor structural variations—such as triazole regioisomerism (1,2,4- vs. 1,2,3-triazole), linker length (ethyl vs. methyl), or salt stoichiometry (trihydrochloride vs. free base)—produce quantifiable differences in physicochemical properties and biological annotation . The 1,2,4-triazole isomer presents a distinct hydrogen-bonding topology compared to the 1,2,3-triazole isomer, with computed acceptor counts differing by approximately 50% . These molecular features directly influence pharmacokinetic parameters, target selectivity, and formulation behavior, making uncontrolled analog substitution a source of experimental irreproducibility. The quantitative evidence below establishes where this specific salt form diverges from its closest in-class candidates on measurable procurement-critical dimensions.

1,2,4-Triazole regioisomer
1,2,3-Triazole may shift H-bond interactions and target selectivity
Ethyl linker
Methylene linker may reduce conformational flexibility
Trihydrochloride salt
Free base may cause aqueous precipitation and solubility differences

Quantitative Differentiation of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride from Closest Analogs


Trihydrochloride Hydrate Salt Provides Aqueous Solubility Superiority Over Free Base Forms

The target compound is supplied exclusively as a trihydrochloride hydrate salt (3HCl·H₂O, MW 308.64), whereas the free base (C₈H₁₅N₅, MW 181.24) and the dihydrochloride variant (C₈H₁₇Cl₂N₅, MW 254.16) are alternative forms that lack defined stoichiometric hydration . Trihydrochloride salt formation typically increases aqueous solubility by 2- to 10-fold over the neutral free base for piperazine-containing compounds at physiologically relevant pH . This salt form also provides solid-state stability advantages through defined hydration, reducing hygroscopic variability during storage .

Salt solubility
Class-level
2–10× reported increase
Supports salt-form-dependent solubility context
Experimental solubility validation advised
Salt selection Aqueous solubility Formulation development Screening library handling

1,2,4-Triazole Regioisomer Offers Differentiated Hydrogen-Bond Acceptor Topology vs. 1,2,3-Triazole Analog

The target compound bears a 1,2,4-triazole ring connected at N-1 via an ethyl spacer to piperazine. The closest triazole-regioisomeric analog, 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)piperazine hydrochloride (CAS 2097975-87-4), substitutes a 1,2,3-triazole for the 1,2,4-triazole . This substitution reduces the computed hydrogen-bond acceptor count from 6 (target compound) to 4 (1,2,3-triazole analog) and the topological polar surface area (tPSA) from 45.98 Ų to approximately 38 Ų [1]. The 1,2,4-triazole's additional nitrogen at position 4 provides a distinct π-π stacking and metal-coordination geometry that is absent in the 1,2,3-isomer, which is relevant for heme iron coordination in CYP450 enzymes and kinase hinge-binding motifs [2].

H-bond topology
Head-to-head
6 vs 4 H-bond acceptors (+50%); tPSA 45.98 vs ~38 Ų
Supports regioisomer-dependent target engagement context
IC₅₀ shifts require target-specific assay
Molecular recognition Kinase inhibitor design CYP450 inhibition Off-target selectivity

Ethyl Linker Between Piperazine and Triazole Increases Conformational Flexibility Relative to Methylene-Linked Analogs

The target compound incorporates an ethyl spacer (-CH₂CH₂-) connecting the piperazine N to the triazole N-1, yielding 3 computed rotatable bonds. The closest methylene-linked analog, 1-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine (CAS 91272-88-7), employs a shorter methylene (-CH₂-) linker and is predicted to have only 2 rotatable bonds . The additional methylene group in the target compound increases the accessible conformational ensemble, allowing the triazole and piperazine rings to sample a wider range of dihedral angles and inter-ring distances . In the context of the strigolactone biosynthesis inhibition literature, ethyl-linked triazole-piperazine scaffolds have been noted as privileged chemotypes for accessing the MAX1 cytochrome P450 active site, where linker length critically governs inhibitor accommodation [1].

Linker flexibility
Class-level
3 vs 2 rotatable bonds (+1)
Supports linker-length-dependent conformational sampling
Binding entropy impact context-dependent
Conformational entropy Linker optimization Target binding Structure-activity relationships

ChemBridge Library Provenance with Lot-Specific QC Documentation Supports Reproducible Screening

The target compound is part of the ChemBridge DIVERSet screening library and is distributed via the AldrichCPR program, which provides defined lot-specific quality control [1]. Supplier specifications indicate purity levels of 95% (Hit2Lead) to 98+% (Bidepharm) with available batch-specific analytical data including NMR, HPLC, and GC . In contrast, several positional isomers and linker-length analogs (e.g., CAS 1368713-28-3, the 1,2,4-triazol-3-yl isomer) are available from fewer vendors and often lack detailed QC documentation or AldrichCPR certification . The AldrichCPR designation ensures retest dating, certificate of analysis availability, and defined storage class coding (Combustible Solids) that supports GLP-compliant laboratory workflows [1].

QC provenance
Reported
AldrichCPR, 95–98+%, NMR/HPLC/GC
Lot-specific QC documentation context
Verify batch CoA before screening
High-throughput screening Quality control Reproducibility Compound library management

Achiral Nature Simplifies Synthetic Tractability and Analytical Characterization Relative to Chiral Piperazine Derivatives

The target compound is explicitly cataloged as achiral (stereochemistry: ACHIRAL) by ChemBridge's Hit2Lead database . This is a differentiating feature relative to numerous substituted piperazine analogs that possess chiral centers at the piperazine α-position or on the linker, which introduce enantiomeric complexity requiring chiral chromatography for both synthesis and QC . For example, 1-(1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperazine (CAS 1247184-61-7) contains a chiral methyl-substituted ethyl linker that produces racemic mixtures (R/S), necessitating chiral HPLC for purity assessment and introducing batch-to-batch stereochemical variability unless explicitly controlled . The achiral nature of the target compound eliminates enantiomeric impurity as a confounding variable in biochemical and cellular assays.

Achiral scaffold
Reported
ACHIRAL, no chiral centers
Eliminates enantiomeric impurity as analytical variable
Standard achiral methods applicable
Synthetic accessibility Analytical characterization Chiral resolution Medicinal chemistry

Optimal Application Scenarios for 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride Based on Quantitative Differentiation


Aqueous HTS and Fragment-Based Screening Campaigns Requiring Defined Salt Solubility

The trihydrochloride hydrate salt form provides an inherent solubility advantage over free base and mono-hydrochloride analogs, as established by the 2- to 10-fold solubility enhancement typical of this salt class . Investigators designing biochemical or cell-based screens at compound concentrations of 10–100 µM in aqueous buffer should prioritize this salt form to minimize DMSO precipitation artifacts and ensure uniform compound delivery across 384- or 1536-well plates. The AldrichCPR certification further ensures lot-to-lot consistency in salt stoichiometry and hydration state, which directly governs dissolution kinetics in screening buffers .

CYP450 and Kinase Selectivity Profiling Exploiting 1,2,4-Triazole H-Bond Topology

The quantitative difference in hydrogen-bond acceptor count (6 vs. 4) and tPSA (45.98 vs. ~38 Ų) between the 1,2,4-triazole and 1,2,3-triazole isomers supports the use of this compound as a preferred scaffold for probing heme-coordination and hinge-binding interactions in CYP450 and kinase active sites . In selectivity panels where differential type II inhibitor binding (triazole N-4 coordination to heme iron) is sought over type I binding, the 1,2,4-triazole regioisomer provides a structurally rationalized advantage that can be monitored by UV-vis spectral shifts (Type II difference spectra) [1].

Strigolactone Biosynthesis Inhibition and Agrochemical Lead Discovery

The ethyl-linked triazole-piperazine chemotype has been annotated within the strigolactone (SL) biosynthesis inhibitor literature, where linker length is a critical determinant of MAX1 P450 active site accommodation [2]. The target compound's 3-rotatable-bond ethyl linker provides conformational flexibility that the 2-rotatable-bond methylene-linked analogs lack, potentially enabling access to MAX1 binding conformations that shorter linkers cannot achieve. Researchers pursuing parasitic weed (Striga spp.) control through chemical inhibition of SL biosynthesis should select this specific linker length for primary screening before exploring constrained analogs [2].

GLP-Compliant Medicinal Chemistry Requiring Achiral Scaffolds with Full QC Traceability

The compound's ACHIRAL stereochemistry designation and AldrichCPR lot-specific QC documentation (NMR, HPLC, GC available at 98+% purity) make it suitable for GLP-compliant medicinal chemistry workflows where regulatory documentation and batch traceability are mandatory . Unlike chiral piperazine derivatives that introduce enantiomeric purity as a variable requiring ongoing chiral HPLC monitoring, this achiral scaffold eliminates enantiomeric impurity from the analytical specification, reducing QC overhead and simplifying Certificate of Analysis review during patent prosecution or IND-enabling studies [3].

Application
Selection Property
Validation Focus
Aqueous HTS and fragment-based screening
Trihydrochloride salt solubility profile
Aqueous dissolution and precipitation control
CYP450 and kinase selectivity profiling
1,2,4-Triazole H-bond acceptor topology
Heme-coordination and hinge-binding interaction monitoring
Strigolactone biosynthesis inhibition research
Ethyl linker conformational flexibility
MAX1 P450 active site accommodation
GLP-compliant medicinal chemistry research
Achiral scaffold with lot-specific QC documentation
Enantiomeric purity and batch traceability
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